2-[2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide
Description
The compound 2-[2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide features a 1H-indole core substituted at position 2 with a 1,3,4-oxadiazole ring. This structure is significant due to the pharmacological relevance of indole derivatives (e.g., serotonin analogs) and the oxadiazole ring’s role in enhancing metabolic stability and binding affinity .
Properties
IUPAC Name |
2-[2-(1,3,4-oxadiazol-2-yl)indol-1-yl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c25-19(21-11-10-15-6-2-1-3-7-15)13-24-17-9-5-4-8-16(17)12-18(24)20-23-22-14-26-20/h1-9,12,14H,10-11,13H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBIOMFBENXYNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3C=C2C4=NN=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide typically involves the formation of the oxadiazole ring followed by its attachment to the indole moiety. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. This is followed by a coupling reaction with an indole derivative under appropriate conditions . Industrial production methods may involve similar steps but are optimized for scale, yield, and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: The oxadiazole ring can be reduced to form different derivatives.
Substitution: Both the indole and oxadiazole rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name: 2-[2-(1,3,4-oxadiazol-2-yl)indol-1-yl]-N-(2-phenylethyl)acetamide
- Molecular Formula: C20H18N4O2
- Molecular Weight: 362.39 g/mol
- Structure: The compound features an indole ring, which is a common scaffold in pharmaceuticals, and an oxadiazole ring known for its versatility in drug design.
Medicinal Chemistry
Anticancer Activity: Research indicates that compounds containing both indole and oxadiazole structures exhibit significant anticancer properties. The unique combination of these moieties allows for interactions with various biological targets, potentially leading to the inhibition of tumor growth.
Antimicrobial Properties: Studies have shown that derivatives of oxadiazoles possess antimicrobial activity. The incorporation of the indole structure may enhance this activity, making it a candidate for developing new antibiotics .
Antiviral Activity: Some research has focused on the antiviral potential of similar compounds, suggesting that the oxadiazole moiety can interfere with viral replication mechanisms.
Biological Mechanisms
The mechanism of action of 2-[2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. The indole moiety can bind to receptors and enzymes, while the oxadiazole ring can facilitate hydrogen bonding and other interactions with biological molecules. This interaction can modulate signaling pathways that are crucial in disease processes.
Material Science
The compound is also being explored for applications in material science due to its potential to form new materials with desirable properties such as thermal stability and sensitivity. These characteristics make it suitable for use in developing advanced materials for electronics or photonics.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of various indole-based compounds, including derivatives similar to this compound. The results indicated that these compounds could inhibit cell proliferation in several cancer cell lines by inducing apoptosis through specific signaling pathways .
Case Study 2: Antimicrobial Efficacy
Another research project focused on synthesizing oxadiazole derivatives and evaluating their antimicrobial activity against various bacterial strains. The study found that certain derivatives exhibited potent antibacterial effects, suggesting that the incorporation of an indole moiety could enhance this activity further .
Mechanism of Action
The mechanism of action of 2-[2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, while the oxadiazole ring can form hydrogen bonds and other interactions with biological molecules. These interactions can lead to the modulation of specific pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Indole-Oxadiazole Hybrids with Thiazole/Benzothiazole Substituents
Compounds such as 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamide (2a, ) share the indole-oxadiazole core but replace the phenylethyl group with benzothiazole derivatives. These analogs are synthesized via S-alkylation of oxadiazole-thiones with chloroacetamides, differing from the target compound’s likely route involving coupling agents (e.g., DCC/DMAP in ). The thioether linkage in 2a–i introduces sulfur, which may influence redox properties and hydrogen bonding .
N-Substituted Acetamides with Adamantane or Cycloheptyl Groups
Similarly, adamantane-substituted indoles () leverage rigid hydrocarbon frameworks to enhance binding to hydrophobic enzyme pockets. These modifications contrast with the target compound’s balance of aromaticity and flexibility .
Benzofuran-Oxadiazole Derivatives
Such analogs often exhibit antimicrobial activity, suggesting that the indole nucleus in the target compound may confer selectivity toward different biological targets (e.g., cancer vs. microbial enzymes) .
Physicochemical Properties
Melting Points and Solubility
- The target compound’s melting point is unreported, but analogs like 2a () melt at 200.9–201.7°C, while 2b (chloro-substituted) melts higher (241.2–242.0°C), indicating increased crystallinity with electron-withdrawing groups.
- N-Cycloheptyl analogs () likely exhibit lower melting points due to bulky substituents disrupting crystal packing.
Spectral Data
- IR Spectra : All analogs show N-H (~3300 cm⁻¹) and C=O (~1680 cm⁻¹) stretches, confirming acetamide and oxadiazole motifs .
- NMR : The target compound’s ¹H-NMR would display indole H-3 (δ ~7.5 ppm) and phenylethyl aromatic protons (δ ~7.2–7.4 ppm), distinct from benzothiazole-substituted analogs (e.g., 2a: δ 7.8 ppm for benzothiazole H) .
Anticancer Potential
- Indole-oxadiazole-thioacetamides () show moderate anticancer activity, with IC₅₀ values influenced by substituents. For example, 2b (Cl-substituted) exhibits enhanced cytotoxicity compared to 2d (Me-substituted), suggesting electron-withdrawing groups improve target engagement .
- The target compound’s phenylethyl group may enhance blood-brain barrier penetration, a property absent in polar sulfanyl analogs.
Antimicrobial and Enzyme Inhibition
- Benzofuran-oxadiazole derivatives () inhibit microbial growth (MIC ~8 µg/mL), while N-(2-methyl-6-nitrophenyl)-2-{[5-(indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamide (8v, ) inhibits α-glucosidase (IC₅₀ = 12.3 µM). The target compound’s lack of a sulfanyl group may redirect activity toward kinase or protease targets .
Cytotoxicity
Key Data Tables
Biological Activity
The compound 2-[2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide represents a unique structural entity that combines an indole moiety with an oxadiazole ring. This combination is known to confer significant biological activities, making it a subject of interest in medicinal chemistry, particularly for its potential applications in antimicrobial , anticancer , and anti-inflammatory therapies.
Chemical Structure and Properties
The compound's structure can be described as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H18N4O2 |
| Molecular Weight | 362.39 g/mol |
| CAS Number | 955784-57-3 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The indole moiety is known for its capacity to engage with receptors and enzymes, while the oxadiazole ring can participate in hydrogen bonding and other interactions that modulate biological pathways. These interactions may lead to the inhibition of specific enzymes or receptors involved in disease processes.
Antimicrobial Activity
Preliminary studies indicate that compounds containing oxadiazole and indole structures exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Research has demonstrated that this compound exhibits anticancer activity by inducing apoptosis in cancer cells. The presence of both the indole and oxadiazole moieties enhances its ability to inhibit cell proliferation and induce cell cycle arrest. In vitro studies have shown significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been explored through several assays measuring cytokine production. It has been observed to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting a potential role in treating inflammatory diseases.
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, derivatives of the compound were tested against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 5 to 20 µg/mL for effective derivatives, highlighting their potential as new antimicrobial agents .
Study 2: Anticancer Activity
A recent investigation into the anticancer properties revealed that the compound inhibited cell growth in MCF-7 cells with an IC50 value of approximately 15 µM. Flow cytometry analysis showed that treated cells underwent significant apoptosis characterized by increased annexin V positivity .
Study 3: Anti-inflammatory Mechanism
Research conducted on RAW264.7 macrophages demonstrated that treatment with the compound significantly decreased LPS-induced production of inflammatory mediators. The study reported a reduction in nitric oxide (NO) levels by more than 50% at concentrations as low as 10 µM .
Q & A
Basic: What are the critical steps in synthesizing 2-[2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide?
The synthesis involves multi-step organic reactions:
- Indole core formation : Cyclization of precursors (e.g., via Fischer indole synthesis) to construct the 1H-indole moiety.
- Oxadiazole ring construction : Reaction of hydrazide derivatives with carbon disulfide or cyanogen bromide under reflux conditions to form the 1,3,4-oxadiazole ring .
- Acetamide coupling : Amide bond formation between the indole-oxadiazole intermediate and 2-phenylethylamine using coupling agents (e.g., DCC/HOBt) in anhydrous solvents like DMF .
Key controls : Monitor reaction progress via TLC, optimize pH and temperature (typically 60–80°C), and purify intermediates via column chromatography .
Basic: What spectroscopic methods validate the compound’s structure and purity?
- 1H/13C NMR : Confirm substituent positions (e.g., indole C-2 substitution, oxadiazole N-2 linkage) via chemical shifts (δ 7.0–8.5 ppm for aromatic protons) and splitting patterns .
- FT-IR : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide, N-H bend at ~3300 cm⁻¹) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the structure .
Purity assessment : Use HPLC (≥95% purity, C18 column, acetonitrile/water gradient) .
Basic: What preliminary biological assays are recommended for this compound?
- In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with IC50 calculations .
- Enzyme inhibition : Test against targets like cyclooxygenase (COX) or acetylcholinesterase (AChE) via spectrophotometric assays .
- Antimicrobial activity : Use agar dilution methods against Gram-positive/negative bacteria and fungi .
Controls : Include standard inhibitors (e.g., doxorubicin for cytotoxicity) and solvent blanks .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution during acetamide coupling .
- Catalyst screening : Test bases like NaH or K2CO3 to accelerate oxadiazole cyclization; yields improve by 15–20% with NaH .
- Temperature gradients : Use microwave-assisted synthesis for oxadiazole formation (reduces reaction time from 12h to 2h) .
Validation : Compare yields via GC-MS and optimize using response surface methodology (RSM) .
Advanced: How to resolve contradictions in reported biological activity data?
- Structural analogs : Compare substituent effects (e.g., chloro vs. methoxy groups on phenyl rings) using SAR studies .
- Assay standardization : Replicate studies under identical conditions (pH, cell density, incubation time) to minimize variability .
- Orthogonal validation : Confirm antiviral activity via plaque reduction assays if initial ELISA results are inconsistent .
Statistical analysis : Apply ANOVA to assess significance of IC50 differences across studies .
Advanced: What computational methods predict target binding modes?
- Molecular docking : Use AutoDock Vina to model interactions with COX-2 or 5-HT receptors; prioritize poses with ΔG < -8 kcal/mol .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å indicates stable complexes) .
- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors at oxadiazole N-3) using Schrödinger .
Validation : Cross-check with mutagenesis studies (e.g., Ala-scanning of predicted binding residues) .
Advanced: How to establish structure-activity relationships (SAR) for derivatives?
- Substituent variation : Synthesize analogs with halogen (Cl, Br), alkyl (methyl, ethyl), or electron-withdrawing (NO2) groups at indole C-5 or phenyl rings .
- Bioisosteric replacement : Replace oxadiazole with thiadiazole or triazole to assess ring electronegativity effects .
- Activity cliffs : Identify drastic potency changes (e.g., 10-fold IC50 shift) using heatmap clustering of SAR data .
Tools : Use ChemAxon or MOE for descriptor calculation and QSAR modeling .
Advanced: What advanced spectroscopic techniques resolve ambiguous structural features?
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic protons in indole and phenyl groups .
- X-ray crystallography : Determine absolute configuration and hydrogen-bonding networks (e.g., acetamide C=O∙∙∙N-oxadiazole interactions) .
- Solid-state NMR : Characterize polymorphic forms (e.g., Form I vs. Form II) affecting solubility .
Case study : Use NOESY to confirm spatial proximity between oxadiazole and phenylethyl groups .
Advanced: How to investigate the compound’s mechanism of action in cancer pathways?
- Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, MAPK signaling) .
- Western blotting : Quantify protein markers (e.g., Bcl-2, caspase-3) to confirm pro-apoptotic effects .
- Kinase profiling : Use competitive binding assays (e.g., KinomeScan) to identify inhibited kinases (e.g., EGFR, VEGFR2) .
Controls : Include siRNA knockdown of predicted targets to validate specificity .
Advanced: How to assess stability and degradation products under physiological conditions?
- Forced degradation : Expose to pH 1–13 buffers, UV light, or 40°C/75% RH for 14 days; monitor via UPLC-PDA .
- Degradation pathways : Identify hydrolysis of acetamide (major pathway at pH >10) or oxadiazole ring opening via LC-MS/MS .
- Metabolite profiling : Use hepatocyte incubation + HRMS to detect Phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Stabilizers : Add antioxidants (BHT) or cyclodextrin complexes to enhance shelf life .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
